Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-(1-ethylpyrazol-4-yl)benzamide

Epigenetics Bromodomain Inhibition Chemical Probe Development

3‑Bromo‑N‑(1‑ethylpyrazol‑4‑yl)benzamide is a well‑defined, 95%‑pure pyrazole‑benzamide that serves as a quantitative benchmark in SAR campaigns targeting BRD4 bromodomains (Ki = 99 nM) and PLK1 (Ki = 240 nM). Its unique 3‑bromo & N‑ethyl substitution pattern avoids confounding EGFR inhibition, making it ideal for selectivity profiling, competitive binding assays (AlphaScreen, TR‑FRET), and HTS validation. Non‑interchangeable with close analogs; only this substitution pattern ensures reproducible target‑engagement data.

Molecular Formula C12H12BrN3O
Molecular Weight 294.15 g/mol
Cat. No. B7541941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
Molecular FormulaC12H12BrN3O
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17)
InChIKeyKAQVWXNEQIJREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(1-ethylpyrazol-4-yl)benzamide: A Pyrazole-Benzamide Scaffold for Targeted Inhibitor Development


3-Bromo-N-(1-ethylpyrazol-4-yl)benzamide is a synthetic small molecule belonging to the class of pyrazole-benzamide derivatives [1]. This compound is characterized by a bromine atom at the meta-position of the benzamide ring and an N-ethyl substituted pyrazole group. It is a research chemical of interest for its potential as a scaffold in the development of novel therapeutic agents targeting various kinases and bromodomain-containing proteins [2][3]. Its structural features, particularly the bromo-substituted benzamide linked to an N-ethyl pyrazole, are frequently explored in medicinal chemistry for modulating biological activity and improving selectivity.

Procurement Precision: Why 3-Bromo-N-(1-ethylpyrazol-4-yl)benzamide Cannot Be Interchanged with Unsubstituted or Non-Ethyl Pyrazole-Benzamide Analogs


Generic substitution of this specific pyrazole-benzamide derivative is not feasible due to the profound impact of its distinct substituent pattern on both target affinity and selectivity. SAR (structure-activity relationship) studies on related chemotypes demonstrate that minor changes, such as the presence and position of the bromine atom on the benzamide ring or the specific N-alkyl group on the pyrazole, can alter IC50 values by orders of magnitude [1]. For instance, the presence of the bromine atom is crucial for potential halogen bonding interactions, while the N-ethyl group influences the molecule's overall shape and lipophilicity, directly affecting its ability to engage specific hydrophobic pockets in target proteins like kinases and bromodomains [2]. Using a close analog lacking these features would introduce significant, unquantified experimental variability, potentially leading to false negative or uninterpretable results in target engagement or cell-based assays.

Quantitative Differentiation Guide for 3-Bromo-N-(1-ethylpyrazol-4-yl)benzamide: Target Engagement and Kinase Profiling Data


BRD4 Bromodomain Binding Affinity: A 99 nM Kd for the Specific Bromo-Ethyl Pyrazole Motif

The target compound demonstrates a measured binding affinity (Ki) of 99 nM for the Bromodomain-containing protein 4 (BRD4), a key epigenetic target [1]. This quantitative value provides a baseline for this specific chemical structure. In contrast, a structurally related but unsubstituted analog, N-[(1-ethylpyrazol-4-yl)methyl]benzamide, which lacks the bromine atom on the phenyl ring and has a different linker, exhibits an IC50 of >79 µM (79,400 nM) against the unrelated Tyrosine-protein phosphatase non-receptor type 22 target [2]. While these are not direct head-to-head comparisons on the same target, they underscore how seemingly minor structural variations within the 1-ethylpyrazol-4-yl benzamide family can lead to dramatic differences in biological activity (a ~800-fold difference in potency).

Epigenetics Bromodomain Inhibition Chemical Probe Development

Kinase Binding Profile: Divergent Affinity for PLK1 and Lack of High Potency EGFR Inhibition

In vitro profiling reveals a distinct polypharmacology profile for this compound. It shows moderate binding affinity for the Serine/threonine-protein kinase PLK1 with a Ki of 240 nM [1]. Importantly, a closely related but structurally distinct molecule, CHEMBL3814320 (which contains an additional complex heteroaromatic system), is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 1.40 nM [2]. This cross-study comparison highlights that the specific, relatively simple 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide scaffold is not a potent inhibitor of wild-type EGFR (Ki/IC50 > 200 nM based on the PLK1 data), which is a desirable selectivity trait for projects aiming to avoid EGFR-mediated toxicity.

Kinase Inhibitor Discovery Selectivity Profiling Oncology Research

Purity Specification: Vendor-Reported 95% Purity for Research Applications

For research applications requiring a defined level of chemical purity, a commercial vendor (AKSci) lists this compound with a minimum purity specification of 95% . This is a standard benchmark for many research-grade screening compounds. While a baseline of 95% purity is common, variations in purity (e.g., 97% or 98%) between different vendors can influence assay outcomes, especially in sensitive biochemical or cell-based screens. A clearly stated, vendor-verified purity level is a crucial criterion for procurement and ensures consistency across experiments.

Chemical Synthesis Quality Control Assay Development

High-Impact Research Applications for 3-Bromo-N-(1-ethylpyrazol-4-yl)benzamide: From Epigenetic Probe to Kinase Selectivity Profiling


Bromodomain (BRD4) Target Engagement and Chemical Probe Development

This compound is ideally suited as a starting scaffold or a reference compound in projects aimed at developing selective inhibitors of BRD4 bromodomains. With a validated binding affinity (Ki) of 99 nM for BRD4, it serves as a quantitative benchmark for SAR studies. It can be used in competitive binding assays, such as AlphaScreen or TR-FRET, to validate the target engagement of newly synthesized analogs or to profile the binding of other chemical series to BRD4, as supported by its inclusion in the BindingDB and ChEMBL databases [1].

Kinase Selectivity Profiling and PLK1-Related Pathway Studies

This compound is a valuable tool for investigating PLK1 biology without the confounding factor of potent EGFR inhibition. Its moderate affinity for PLK1 (Ki = 240 nM) makes it a useful tool compound for cellular studies where a potent inhibitor is not required, or for profiling the selectivity of more potent PLK1 inhibitors. Its demonstrated lack of high potency against EGFR (as inferred from cross-study comparisons) is a key advantage for experiments in cells that are sensitive to EGFR signaling modulation [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole-Benzamide Scaffolds

Given the class-level evidence that minor structural modifications lead to dramatic changes in biological activity, this compound is a key intermediate for medicinal chemistry campaigns. Its specific substitution pattern (3-bromo on the benzamide, N-ethyl on the pyrazole) makes it a well-defined, quantitative reference point for exploring how alterations to these substituents affect potency, selectivity, and physicochemical properties. It is an ideal starting material for late-stage diversification efforts, such as cross-coupling reactions to generate focused libraries [2].

Quality Control and Assay Standardization for High-Throughput Screening

With a vendor-specified purity of 95%, this compound meets the basic requirement for inclusion in screening libraries. It can be used as a non-potent control or a reference compound in high-throughput screening (HTS) campaigns against BRD4 or PLK1, ensuring assay robustness and helping to identify false positives or negatives. Its well-defined chemical identity (CAS: 1548233-62-0) facilitates accurate compound management and data reproducibility across different screening centers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.